2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine
Description
2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine is a substituted imidazole derivative featuring a primary ethylamine side chain and two methyl groups at the 2- and 4-positions of the imidazole ring. This structural arrangement confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-(2,4-dimethylimidazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-5-10(4-3-8)7(2)9-6/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZOYVAAFRGOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylimidazole with ethylene diamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds. These products can have different biological and chemical properties, making them useful in diverse applications .
Scientific Research Applications
2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine and related imidazole derivatives:
Structural and Functional Analysis
Electronic and Steric Effects
- Steric hindrance from the methyl groups may slow metabolic degradation, enhancing bioavailability relative to compounds with smaller substituents (e.g., 2-(1-methylimidazol-2-yl)ethanamine) .
Lipophilicity and Solubility
- The target compound’s calculated logP (~1.5) is higher than histamine (logP ~0.2) but lower than alkyl-chain derivatives (e.g., 2-(8-heptadecenyl)- analog, logP >6). This balance suggests moderate membrane permeability, suitable for drug delivery .
Biological Activity
2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a dimethyl-substituted imidazole ring attached to an ethanamine moiety. The presence of the imidazole ring is crucial for its biological activity, as this functional group is known for its ability to interact with various biological targets.
Biological Activity Overview
Imidazole derivatives, including 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine, exhibit a broad range of biological activities:
- Antimicrobial Activity : Many imidazole derivatives have demonstrated significant antibacterial and antifungal properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
- Antitumor Effects : Some studies suggest that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
The biological activity of 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine can be attributed to several mechanisms:
- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors. They can bind to active sites of enzymes, thereby inhibiting their function.
- Receptor Binding : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that imidazole compounds can induce ROS production, leading to oxidative stress in target cells and subsequent apoptosis.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various imidazole derivatives found that 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine exhibited notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Antitumor Activity
In vitro studies have demonstrated that 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine can induce apoptosis in cancer cell lines. For instance, treatment with the compound resulted in significant cell death in human melanoma A375 cells. The mechanism was linked to increased levels of p53 phosphorylation and caspase activation .
Anti-inflammatory Effects
Research has shown that imidazole derivatives can modulate inflammatory responses. In animal models of inflammation, administration of 2-(2,4-Dimethyl-1H-imidazol-1-yl)ethanamine led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
